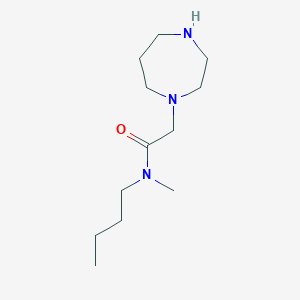
9-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is primarily used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole typically involves the reaction of carbazole derivatives with triazine compounds. One common method includes the use of 4,6-diphenyl-1,3,5-triazine as a starting material, which undergoes a nucleophilic substitution reaction with 9-phenylcarbazole in the presence of a suitable base and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Aplicaciones Científicas De Investigación
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole exerts its effects involves its ability to facilitate the efficient injection and transport of electrons. This is primarily due to the presence of the triazine and carbazole moieties, which provide a stable framework for electron mobility. The compound interacts with molecular targets such as electron-transport layers in OLEDs, enhancing the overall efficiency and performance of the device .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar electron-transport properties.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Known for its high thermal stability and electron-transport capabilities.
1,3,5-Tri(3-pyridyl)benzene: Used in electronic devices for its electron-transport properties.
Uniqueness
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole stands out due to its unique combination of triazine and carbazole moieties, which provide a balance of thermal stability, electron mobility, and structural rigidity. This makes it particularly suitable for high-performance OLED applications .
Propiedades
Fórmula molecular |
C45H29N5 |
|---|---|
Peso molecular |
639.7 g/mol |
Nombre IUPAC |
3-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C45H29N5/c1-4-14-30(15-5-1)43-46-44(31-16-6-2-7-17-31)48-45(47-43)50-40-23-13-11-21-36(40)38-29-33(25-27-42(38)50)32-24-26-41-37(28-32)35-20-10-12-22-39(35)49(41)34-18-8-3-9-19-34/h1-29H |
Clave InChI |
KYYFFLQBMZRHNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)

![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)

![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)


![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)

![4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide](/img/structure/B12116555.png)

